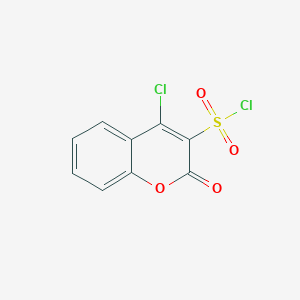

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

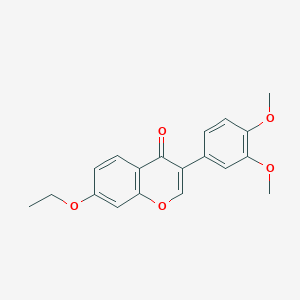

4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride is a coumarin derivative . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of coumarin systems, including 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride, has been a subject of interest for many organic and pharmaceutical chemists . A method for synthesizing similar compounds involves the use of Suzuki–Miyaura cross-coupling reaction . Another method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions .Molecular Structure Analysis

The molecular formula of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride is C9H4Cl2O4S, and its molecular weight is 279.09. More detailed structural analysis may be obtained through techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The compound can react with various amines to form different products . For instance, it can react with 2-amino-5-methylthio-1,3,4-thiadiazole, 3-amino-5-methylisoxazole, 2-amino-6-fluorobenzothiazole, 2-amino-5-chloropyridine, etc., to form corresponding products .Applications De Recherche Scientifique

- Coumarin derivatives, including those containing the chromene scaffold, have been investigated for their antioxidant potential. Researchers synthesized coumarin–chalcone hybrid molecules by fusing coumarin and chalcone nucleuses . These compounds were evaluated for their antioxidant activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Notably, compounds 5o and 5k exhibited significant antioxidant potential, suggesting their potential use in treating oxidative stress-related conditions.

- 4H-chromenes, a class of compounds related to 2H-chromenes, have shown promising antimicrobial activity. Specifically, derivatives of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyran have been studied. Some of these derivatives demonstrated excellent activity against gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus . These findings highlight the potential of 2H-chromene derivatives, including 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride, as antimicrobial agents.

- Inhibition of protein denaturation is an indicator of anti-inflammatory activity. Substances that prevent protein denaturation may have therapeutic relevance in inflammatory conditions. Although specific studies on 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride are limited, its structure suggests that it could be explored for anti-inflammatory effects .

- Chromene derivatives have been synthesized using various catalysts, such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic frameworks, and potassium-titanium-oxalate. These catalysts enable efficient and diverse routes to access chromene-based compounds, including 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride .

- Researchers have used 4-chloro-2-oxo-2H-chromene-3-carbaldehyde as a starting material for various chemical reactions. For instance, it has been reacted with 4-amino acetophenone to synthesize coumarinyl chalcones, which exhibit antioxidant activity . Exploring its reactivity further could lead to novel transformations.

Antioxidant Activity

Antimicrobial Properties

Anti-Inflammatory Potential

Catalyst Synthesis

Chemical Reactions and Transformations

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown various biological activities, including antibacterial and antioxidant properties.

Mode of Action

For instance, some coumarin derivatives have shown to inhibit oxidative stress , which is a key mechanism in the treatment of several disease conditions.

Biochemical Pathways

For example, some coumarin derivatives have been explored for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

Result of Action

Similar compounds have shown significant antioxidant potential as compared to the standard drug (ascorbic acid) . They also exhibit antibacterial activity against strains like Staphylococcus aureus, E.coli, and Klebsiella .

Propriétés

IUPAC Name |

4-chloro-2-oxochromene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O4S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)16(11,13)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBIIPARTPJPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)